molecular formula C9H5F3O B13580325 (E)-3-(3,4,5-Trifluorophenyl)acrylaldehyde

(E)-3-(3,4,5-Trifluorophenyl)acrylaldehyde

Cat. No.: B13580325
M. Wt: 186.13 g/mol
InChI Key: FLHLOBFJEBDFFX-OWOJBTEDSA-N
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Description

3-(3,4,5-Trifluorophenyl)prop-2-enal is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a prop-2-enal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trifluorophenyl)prop-2-enal typically involves the reaction of 3,4,5-trifluorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Wittig reaction, where 3,4,5-trifluorobenzaldehyde reacts with a phosphonium ylide to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of 3-(3,4,5-trifluorophenyl)prop-2-enal may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)prop-2-enal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-trifluorophenyl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trifluorophenyl)prop-2-enal is unique due to its specific structural features, including the trifluoromethyl group and the aldehyde functionality. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H5F3O

Molecular Weight

186.13 g/mol

IUPAC Name

(E)-3-(3,4,5-trifluorophenyl)prop-2-enal

InChI

InChI=1S/C9H5F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h1-5H/b2-1+

InChI Key

FLHLOBFJEBDFFX-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=C/C=O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=CC=O

Origin of Product

United States

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